molecular formula C29H28ClN3O4 B10795025 N-(4-Acetamidophenyl)indomethacinamide

N-(4-Acetamidophenyl)indomethacinamide

Cat. No.: B10795025
M. Wt: 518.0 g/mol
InChI Key: AHMBOWOIHGCYBC-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)indomethacinamide is a chemically modified derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). Its molecular formula is C₂₇H₂₄ClN₃O₄, with a molecular weight of 490.1528 g/mol . It has been utilized in research settings, including environmental degradation studies and biochemical assays, such as ELISA kits for cancer biomarker analysis .

Properties

Molecular Formula

C29H28ClN3O4

Molecular Weight

518.0 g/mol

IUPAC Name

N-[2-(4-acetamidophenyl)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide

InChI

InChI=1S/C29H28ClN3O4/c1-18-25(17-28(35)31-15-14-20-4-10-23(11-5-20)32-19(2)34)26-16-24(37-3)12-13-27(26)33(18)29(36)21-6-8-22(30)9-7-21/h4-13,16H,14-15,17H2,1-3H3,(H,31,35)(H,32,34)

InChI Key

AHMBOWOIHGCYBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

Core Reaction Strategy

The synthesis centers on amide bond formation between indomethacin and 4-acetamidophenylamine. Key steps include:

  • Activation of Indomethacin : Indomethacin’s carboxylic acid group is activated for nucleophilic substitution.

  • Coupling with 4-Acetamidophenylamine : The activated intermediate reacts with 4-acetamidophenylamine to form the target amide.

Standard Amide Coupling Protocol

A representative method involves:

  • Reagents : Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) as coupling agents.

  • Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) to neutralize acids.

  • Solvent : Dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.

  • Temperature : 0°C to room temperature (RT), followed by prolonged stirring (12–24 hours).

Alternative Approaches

  • Grignard Reagents : For industrial scalability, lithium or sodium salts of 4-acetamidophenylamine may be used in Grignard-like reactions with activated indomethacin derivatives.

  • One-Pot Synthesis : Direct reaction of indomethacin with 4-acetamidophenylamine under basic conditions (e.g., NaOH) without isolating intermediates.

Reaction Conditions and Optimization

ParameterValue/DescriptionSource
Coupling Agent DCC (most common), EDC/HOBt, or DMAP
Solvent DCM, DMF, acetonitrile, or THF
Base DMAP (0.1–0.2 eq), TEA, or NaOH
Temperature 0°C (initial activation) → RT (12–24 h)
Purification Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol)

Solvent Selection

  • DCM : Preferred for high solubility of indomethacin and coupling agents.

  • DMF : Enhances reaction efficiency for sterically hindered amines.

  • Polar Aprotic Solvents : Acetonitrile or THF improve reagent stability at elevated temperatures.

Catalysts and Additives

  • DMAP : Accelerates coupling by stabilizing the activated intermediate.

  • HOBt : Reduces side reactions (e.g., N-hydroxysuccinimide esters) in EDC-mediated couplings.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Ethyl acetate/hexane gradients (3:7 to 5:5) isolate the amide from unreacted indomethacin.

  • Recrystallization : Ethanol or methanol yields >98% purity.

Analytical Techniques

TechniquePurposeData Source
1H/13C NMR Confirm amide proton signals (δ 8.0–8.5 ppm) and aromatic regions
FT-IR Identify C=O stretch (amide: ~1650 cm⁻¹; acetamide: ~1680 cm⁻¹)
HPLC/MS Validate molecular weight (489.9 g/mol) and purity

Comparative Studies of Derivatives

The PMC study (2022) synthesized nine indomethacin amides (3a–3i) to explore structure-activity relationships. Key findings include:

DerivativeAmine SubstituentReaction TimeYield*
3a Phenyl24 h85%
3b 2-Chlorophenyl24 h78%
3e 4-Nitrophenyl24 h70%
3g 2,6-Dichlorophenyl24 h65%

*Yields estimated from procedural descriptions.

Trends :

  • Electron-Withdrawing Groups (e.g., -NO₂ in 3e): Lower yields due to steric hindrance.

  • Ortho Substituents (e.g., 2-Cl in 3b): Reduced reactivity compared to para analogs.

Industrial and Scalability Considerations

Process Optimization

  • Continuous Flow Reactors : Enable precise temperature control and higher throughput.

  • Catalyst Recycling : Lithium salts of intermediates can be reused in subsequent batches.

Cost-Efficiency

  • Reagent Ratios : 1.6–1.8 eq of Grignard reagents suffice, reducing waste.

  • Solvent Recovery : DCM or THF can be recycled via distillation.

HazardMitigation StrategySource
Skin Irritation Use gloves; avoid prolonged exposure
Respiratory Handle under fume hood; use PPE
Storage -20°C in inert atmosphere to prevent hydrolysis

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)indomethacinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-Acetamidophenyl)indomethacinamide has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a model compound for studying COX-2 inhibition and related chemical reactions.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

N-(4-Acetamidophenyl)indomethacinamide exerts its effects by selectively inhibiting COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces inflammation and pain. The molecular targets include the active site of COX-2, where it binds and prevents the conversion of arachidonic acid to prostaglandins. This inhibition also leads to antiangiogenic and cancer chemopreventive effects .

Comparison with Similar Compounds

(a) 3-Amino-N-(4-acetamidophenyl)benzamide

This compound shares the N-(4-acetamidophenyl) moiety but replaces the indomethacin core with a 3-aminobenzamide group. Its simplified structure (C₁₅H₁₅N₃O₂) results in a lower molecular weight (~281 g/mol) compared to N-(4-Acetamidophenyl)indomethacinamide. The absence of the chloro and methoxy groups in indomethacin likely reduces its anti-inflammatory activity but may improve solubility due to the amino group .

(b) N-Acetyl-4,4'-diaminodiphenyl Ether

A precursor in the synthesis of acetamide derivatives, this compound (C₁₄H₁₄N₂O₂ ) lacks the indole and chlorobenzoyl groups critical for cyclooxygenase (COX) inhibition. Its primary role is as an intermediate in organic synthesis rather than a bioactive agent .

Pharmacological Analogs

(a) Indomethacin

The parent compound (C₁₉H₁₆ClNO₄, MW 357.79 g/mol) is a potent COX-1/COX-2 inhibitor.

(b) NO-Indomethacin

A nitric oxide (NO)-releasing derivative of indomethacin, this compound combines anti-inflammatory and vasodilatory effects. Unlike this compound, NO-Indomethacin includes a nitrooxy group, which mitigates gastric side effects but introduces instability under acidic conditions .

Environmental and Biochemical Stability

(a) Iohexol

A contrast agent (C₂₆H₂₄I₃N₃O₉ , MW 821.8876 g/mol) studied alongside this compound in wastewater degradation experiments. While Iohexol showed higher persistence due to its iodinated structure, this compound exhibited moderate degradation rates (~60% over 14 days), attributed to hydrolysis of the acetamido group .

(b) Seratrodast (A-73001)

A thromboxane receptor antagonist (C₂₀H₁₈N₂O₆S , MW 414.43 g/mol) used in asthma research. Unlike this compound, Seratrodast lacks COX inhibitory activity but shares utility in ELISA-based studies, highlighting divergent therapeutic applications despite overlapping research tools .

Research Findings and Limitations

  • Pharmacological Potential: this compound’s acetamido group may enhance blood-brain barrier penetration compared to indomethacin, though direct evidence is lacking .
  • Environmental Impact : Degrades faster than Iohexol in wastewater, suggesting lower ecological persistence .
  • Limitations: Limited in vivo data on efficacy and toxicity; most studies focus on structural or environmental aspects rather than clinical applications .

Q & A

Basic Research Questions

Q. What is the synthetic route for N-(4-Acetamidophenyl)indomethacinamide, and what analytical techniques confirm its purity and structure?

  • Methodological Answer : The compound is synthesized via amide bond formation between indomethacin and 4-acetamidoaniline, typically using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous conditions. Post-synthesis, structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify backbone connectivity and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per commercial standards) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (C24_{24}H20_{20}ClN3_{3}O3_{3}, exact mass 489.1450 Da) .
    • Key Validation : Cross-reference spectral data with published crystallographic databases (e.g., CCDC entries) for indomethacin derivatives .

Q. How does this compound function as a selective Cox-2 inhibitor in vitro?

  • Methodological Answer : Its selectivity is determined via enzyme inhibition assays using purified Cox-1 and Cox-2 isoforms:

  • Fluorometric or Colorimetric Assays : Measure IC50_{50} values against arachidonic acid conversion to prostaglandins. Typical protocols use ovine or human recombinant enzymes .
  • Cell-Based Models : Compare inhibition in Cox-2-expressing cells (e.g., LPS-stimulated macrophages) vs. Cox-1-dominated systems (e.g., platelet-rich plasma). Selectivity ratios (Cox-2/Cox-1) should exceed 10-fold .
    • Mechanistic Insight : The acetamidophenyl group enhances binding to Cox-2’s hydrophobic side pocket, as inferred from docking studies .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported Cox-2 inhibition potency across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (enzyme source, substrate concentration, pH). To address:

  • Standardized Assay Conditions : Use WHO-recommended protocols with reference inhibitors (e.g., celecoxib for Cox-2, aspirin for Cox-1) .
  • Statistical Meta-Analysis : Pool data from multiple studies, applying weighted Z-scores to identify outliers .
  • Orthogonal Validation : Confirm potency via alternative methods (e.g., Western blotting for PGE2_2 suppression in cell lysates) .
    • Case Study : notes conflicting selectivity data with NO-indomethacin; validate via head-to-head assays under identical conditions .

Q. How can researchers design experiments to assess off-target effects on other cyclooxygenase isoforms or related pathways?

  • Methodological Answer :

  • Isoform-Specific Knockdown : Use siRNA or CRISPR-Cas9 to silence Cox-1/Cox-2 in cellular models, then evaluate compound efficacy .
  • Broad-Spectrum Profiling : Screen against a panel of 300+ kinases/phosphatases (e.g., using KINOMEscan) to rule out non-Cox interactions .
  • Metabolomic Analysis : Track eicosanoid profiles (LC-MS/MS) in treated tissues to identify off-target modulation of lipoxygenases or cytochrome P450 enzymes .
    • Contradiction Management : If off-target activity is observed, refine the pharmacophore using molecular dynamics simulations .

Q. What methodologies are recommended for analyzing metabolic stability and degradation products of this compound?

  • Methodological Answer :

  • In Vitro Stability Assays : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance .
  • Degradation Product Identification : Use high-resolution MS/MS (e.g., Q-Exactive Orbitrap) to characterize metabolites. Key fragments include m/z 138.9950 (cleavage at the amide bond) .
  • Environmental Relevance : For ecotoxicology studies, employ wastewater-fed mesocosms to simulate natural degradation pathways .

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